4-Biphenylmagnesium bromide
Overview
Description
4-Biphenylmagnesium bromide is a commonly used organic magnesium reagent in metal organic chemistry . It plays an important role in the synthesis of complex organic molecules .
Synthesis Analysis
4-Biphenylmagnesium bromide is usually prepared by reacting benzene bromide with magnesium bromide . It can also be synthesized by enabling 4-bromobiphenyl to act with metal magnesium powder or magnesium chips in a non-protonic solvent .Molecular Structure Analysis
The molecular formula of 4-Biphenylmagnesium bromide is C12H9BrMg . Its molecular weight is 257.41 .Chemical Reactions Analysis
4-Biphenylmagnesium bromide is used in Grignard reactions . It can react to generate phenyl magnesium compounds .Physical And Chemical Properties Analysis
4-Biphenylmagnesium bromide is a white crystalline powder . It is soluble in organic solvents such as ether, dimethylformamide, and chlorinated hydrocarbons . It is stable at room temperature but will decompose after being affected by moisture . It has a boiling point of 65°C and a density of 0.961 g/mL at 25°C .Scientific Research Applications
1. Grignard Cross-Coupling in Organic Synthesis
4-Biphenylmagnesium bromide plays a significant role in Grignard cross-coupling reactions, a foundational method in organic chemistry. Kamikawa and Hayashi (1997) demonstrated its use in selectively substituting triflate in organic compounds with phenyl, using palladium catalysts. This method allows for precise control in synthesizing biphenyl derivatives, essential for various pharmaceutical and material science applications (Kamikawa & Hayashi, 1997).
2. Synthesis of Novel Organometallic Compounds
Wang et al. (2004) explored the reaction of lead(II) chloride with biphenylmagnesium bromide, leading to the synthesis of new organometallic compounds with unique molecular structures. This research contributes to the understanding of metal-metal bonding and its potential applications in materials science (Wang et al., 2004).
3. Catalytic Applications in Polymer Synthesis
In the field of polymer chemistry, Rahman and Debnath (2012) used 4-biphenylmagnesium bromide in iron(III)-catalyzed coupling reactions. This research highlights its utility in synthesizing complex biaryl structures, which are crucial components in many advanced polymers (Rahman & Debnath, 2012).
4. Development of Fluorescent Sensors
Zou et al. (2014) described the use of an arylmagnesium bromide, formed from 4-bromophenol, in developing a novel near-infrared (NIR) region fluoride sensor. This application demonstrates the role of 4-biphenylmagnesium bromide derivatives in creating advanced sensing materials for environmental and biological applications (Zou et al., 2014).
Safety And Hazards
properties
IUPAC Name |
magnesium;phenylbenzene;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQLJPBJNSPKSG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylmagnesium bromide | |
CAS RN |
3315-91-1 | |
Record name | 4-Biphenylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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